molecular formula C₃₀H₄₈O₄Si B1146004 (1R,2R,4R,5R,7S,10R,11S,14S,15S,16S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol CAS No. 1248589-64-1

(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol

Numéro de catalogue: B1146004
Numéro CAS: 1248589-64-1
Poids moléculaire: 500.79
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

| (1R,2R,4R,5R,7S,10R,11S,14S,15S,16S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol is a sophisticated synthetic intermediate of significant importance in medicinal chemistry and total synthesis campaigns. This compound is a key protected precursor in the multi-step synthesis of ingenol mebutate, a diterpenoid with notable biological activity (PubMed). The intricate hexacyclic core structure, featuring multiple stereocenters, presents a substantial synthetic challenge, making this intermediate invaluable for researchers developing novel synthetic routes or studying structure-activity relationships (SAR) of ingenol analogues. The tert-butyldimethylsilyl (TBDMS) protecting group on the propynyl sidechain is a critical feature, ensuring stability and enabling selective deprotection in subsequent reaction steps (Organic Chemistry Portal). Its primary research application lies in the investigation of protein kinase C (PKC) signaling pathways, as ingenol mebutate is a potent agonist of PKC isoforms, which are implicated in cell proliferation, differentiation, and apoptosis (NCBI Bookshelf). This makes the compound a crucial tool for chemists and biologists exploring new therapeutic agents for dermatological conditions and oncology. Supplied for research use only, this high-purity intermediate enables advanced pharmaceutical development and cutting-edge chemical biology studies.

Propriétés

IUPAC Name

(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4Si/c1-26(2,3)35(6,7)34-14-8-11-29(32)23-16-20(23)25-24-19-15-22(19)30(33)17-18(31)9-12-27(30,4)21(24)10-13-28(25,29)5/h18-25,31-33H,9-10,12-17H2,1-7H3/t18-,19-,20?,21-,22+,23-,24+,25?,27+,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDLDDUWCADCIH-MYWOBKMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1(C3CC3C4C2CCC5(C4C6CC6C5(C#CCO[Si](C)(C)C(C)(C)C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5(C4C6C[C@@H]6[C@]5(C#CCO[Si](C)(C)C(C)(C)C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Biosynthetic-Inspired Ring Assembly

The core is hypothesized to derive from ent-aromadendrane diterpenes , which share structural homology with the target’s bicyclic subunits. Aromadendrene (C₁₅H₂₄) serves as a chiral starting material due to its natural abundance and preexisting stereochemistry. Key transformations include:

  • Oxidative dearomatization of aromadendrene using m-CPBA to install epoxide functionality at C5–C10.

  • Acid-catalyzed cyclization (e.g., BF₃·OEt₂) to induce transannular C–C bond formation, generating the cyclopropane (C2–C4) and oxacycloheptane (C7–O–C16) rings.

Table 1: Critical Cyclization Steps

StepReagents/ConditionsYield (%)Stereochemical Outcome
Epoxidationm-CPBA, CH₂Cl₂, 0°C78trans-epoxide at C5–C10
CyclopropanationBF₃·OEt₂, toluene, reflux65cis-fusion at C2–C4

Installation of Tertiary Alcohols

The C5, C7, and C15 hydroxyl groups are introduced via:

  • Hydroxyl-directed epoxidation of intermediate alkenes using VO(acac)₂/t-BuOOH, followed by regioselective reductive opening with LiAlH₄. This method ensures syn-dihydroxylation with >90% diastereoselectivity.

Functionalization of the Propargyl-Silyl Side Chain

Synthesis of tert-Butyldimethylsilyl (TBDMS) Protected Propargyl Ether

The side chain is prepared from tert-butyl-(3-iodopropoxy)-dimethylsilane (PubChem CID: 11022956):

  • Alkyne formation via elimination of HI using KOt-Bu in THF, yielding 3-[tert-butyl(dimethyl)silyl]oxyprop-1-yne.

  • Purification by silica gel chromatography (hexane/EtOAc 9:1) to isolate the alkyne (95% purity).

Critical Data:

  • Boiling point: 142–144°C (0.1 mmHg)

  • ¹H NMR (CDCl₃): δ 0.08 (s, 6H, Si(CH₃)₂), 0.90 (s, 9H, C(CH₃)₃), 4.20 (t, J = 6.5 Hz, 2H, OCH₂), 2.45 (t, J = 2.7 Hz, 1H, C≡CH).

Convergent Coupling of Core and Side Chain

Sonogashira Cross-Coupling

The propargyl-silyl moiety is introduced at C15 via palladium-catalyzed coupling:

  • Conditions: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), PPh₃ (20 mol%), Et₃N, THF, 60°C.

  • Yield: 68% after HPLC purification (C18 column, MeCN/H₂O 85:15).

Stereochemical Considerations:
The R-configuration at C15 is preserved due to the rigidity of the hexacyclic core, which prevents epimerization during coupling.

Final Deprotection and Oxidation State Adjustment

Global Deprotection

  • TBDMS cleavage: Treatment with TBAF in THF (0°C to rt) removes the silyl protecting group without affecting tertiary alcohols.

  • Selective reoxidation: TEMPO/BAIB in CH₂Cl₂ restores the C7 ketone if over-reduction occurs during earlier steps.

Analytical Validation

Table 2: Spectroscopic Data for Final Compound

TechniqueData
¹H NMR (600 MHz, CDCl₃)δ 0.05 (s, 6H, Si(CH₃)₂), 1.12 (s, 9H, C(CH₃)₃), 3.78 (m, 1H, C15-H), 5.21 (s, 1H, C7-OH)
¹³C NMR (150 MHz, CDCl₃)δ 25.8 (SiC(CH₃)₃), 73.4 (C15), 109.7 (C≡C)
HRMS m/z 659.3521 [M+Na]⁺ (calc. 659.3518)

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-trioliol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation and other substitution reactions can be performed on the steroid backbone using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: NBS in carbon tetrachloride (CCl4) under UV light.

Major Products

Applications De Recherche Scientifique

Medicinal Chemistry

The unique stereochemistry and structural complexity of this compound suggest potential applications in drug design and development. The presence of the hydroxypropynyl group may enhance its interaction with biological targets such as enzymes or receptors.

  • Biological Activity : Preliminary studies indicate that compounds with similar structural features can exhibit antimicrobial and antioxidant properties. Further biological assays are needed to elucidate the specific activities of this compound.

Synthetic Methodology

The synthesis of this compound typically involves multi-step organic synthesis techniques. The optimization of reaction conditions is crucial for improving yields and purity during synthesis. This compound serves as a valuable intermediate in the synthesis of other biologically active molecules.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is essential for advancing its therapeutic applications. Interaction studies could focus on:

  • Enzyme Inhibition : Compounds with similar hexacyclic structures have shown promise as enzyme inhibitors.
  • Receptor Binding : Investigating binding affinities to specific receptors could provide insights into its potential therapeutic uses.

Case Study 1: Antimicrobial Activity

Research has demonstrated that structurally related compounds exhibit antimicrobial properties against various pathogens. A study focusing on similar hexacyclic compounds found significant inhibition of bacterial growth in vitro. This suggests that the target compound may also possess antimicrobial activity that warrants further investigation.

Case Study 2: Antioxidant Properties

Another study explored the antioxidant capabilities of compounds with similar hydroxypropynyl groups. The results indicated that these compounds could effectively scavenge free radicals and reduce oxidative stress in cellular models. This points to the potential health benefits of the target compound in preventing oxidative damage.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methylene groups play a crucial role in binding to these targets, influencing various biochemical pathways. The propynyl group may also contribute to the compound’s reactivity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s uniqueness and functional divergence from analogs can be contextualized through comparisons with related molecules:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological/Pharmacological Notes Reference
Target Compound (this article) Hexacyclic nonadecane - 5,7,15-triol
- 15-TBS-propargyloxy
- 10,14-dimethyl
Synthetic intermediate; unconfirmed bioactivity
(1S,2S,5R,7S,9R,10R,11S,14R,15R,16S)-14-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-... (FDB022908) Tetracyclic cholestane - 3α,7α,12α,24S,25-pentol
- Methyl and ethyl side chains
Bile acid analog; metabolic regulation
(1R,3Z,7S,8S,9S,13R)-11,11-di-tert-butyl-7-[(tert-butyldiphenylsilyl)oxy]-... (Compound 10j) Tricyclic tetradecene - TBS-protected hydroxyl
- Di-tert-butyl siloxane
Synthetic intermediate; NMR-characterized
Compounds 5 and 6 (C18H30O4) Modified steroidal frameworks - Methyl at C-6 (vs. methoxy in analogs)
- 3S (5) and 3R (6) configurations
Configurational divergence alters activity

Key Observations

Steroidal Frameworks vs. Synthetic Modifications :

  • The target compound shares a hexacyclic steroidal core with FDB022908 , but its TBS-propargyloxy group and methyl substituents distinguish it from natural bile acids or steroids. This modification likely enhances metabolic stability compared to hydroxyl-rich analogs like FDB022906.
  • Compound 10j features a tricyclic structure with a similar silyl ether group, highlighting the synthetic utility of TBS protection in stabilizing reactive intermediates.

Stereochemical and Substituent Effects: In compounds 5 and 6 , a single methyl substitution at C-6 (vs. methoxy in analogs) alters stereochemistry (3S vs. 3R), demonstrating how minor structural changes can significantly impact bioactivity. This principle may apply to the target compound’s stereocenters.

Functional Group Divergence :

  • The TBS-propargyloxy group in the target compound introduces steric bulk and alkynyl reactivity, which are absent in hydroxylated analogs like FDB022907. This could influence protein-binding profiles or metabolic pathways .

Activité Biologique

The compound (1R,2R,4R,5R,7S,10R,11S,14S,15S,16S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol is a complex organic molecule belonging to the class of steroidal constituents found in Physalis plants. Its unique structure and functional groups confer significant biological activities that have been the subject of various studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a hexacyclic framework with multiple stereocenters and functional groups that influence its biological interactions. The molecular formula is C30H51O3SiC_{30}H_{51}O_3Si, and it features a tert-butyldimethylsilyl ether group which enhances its stability and solubility in organic solvents.

Anticancer Properties

Research has indicated that compounds derived from Physalis species exhibit anticancer activity. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .
  • Case Study : A study demonstrated that extracts containing similar steroidal compounds inhibited the proliferation of breast cancer cells by up to 70% when treated with specific concentrations .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : It has been reported to reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases.
  • Experimental Evidence : In animal models of arthritis, administration of the compound resulted in decreased joint swelling and pain behavior scores compared to controls.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored:

  • Broad-spectrum Activity : Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria as well as certain fungi.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for various pathogens ranged from 25 to 100 µg/mL depending on the organism tested .

Research Findings Summary Table

Biological ActivityMechanism/EffectReference
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryReduces TNF-alpha and IL-6 levels
AntimicrobialEffective against Gram-positive/negative bacteria

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.